Sunvozertinib

Beschreibung

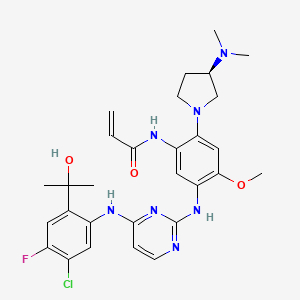

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2370013-12-8 |

|---|---|

Molekularformel |

C29H35ClFN7O3 |

Molekulargewicht |

584.1 g/mol |

IUPAC-Name |

N-[5-[[4-[5-chloro-4-fluoro-2-(2-hydroxypropan-2-yl)anilino]pyrimidin-2-yl]amino]-2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-4-methoxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H35ClFN7O3/c1-7-27(39)34-22-14-23(25(41-6)15-24(22)38-11-9-17(16-38)37(4)5)35-28-32-10-8-26(36-28)33-21-13-19(30)20(31)12-18(21)29(2,3)40/h7-8,10,12-15,17,40H,1,9,11,16H2,2-6H3,(H,34,39)(H2,32,33,35,36)/t17-/m1/s1 |

InChI-Schlüssel |

BTMKEDDEMKKSEF-QGZVFWFLSA-N |

Isomerische SMILES |

CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CC[C@H](C4)N(C)C)OC)Cl)F)O |

Kanonische SMILES |

CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CCC(C4)N(C)C)OC)Cl)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Preclinical Evaluation of Sunvozertinib: In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunvozertinib (DZD9008) is an oral, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations.[1][2] These mutations have historically conferred resistance to earlier generations of EGFR TKIs.[3] This technical guide provides an in-depth overview of the preclinical in vitro and in vivo studies that have elucidated the mechanism of action, efficacy, and pharmacological profile of this compound.

Mechanism of Action

This compound is designed to target the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity.[4] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] By selectively targeting mutant forms of EGFR, this compound spares wild-type EGFR, which is anticipated to minimize off-target effects and associated toxicities.[1] this compound has also demonstrated efficacy against other EGFR mutations, including sensitizing mutations and the T790M resistance mutation.[4][5]

Preclinical In Vitro Studies

Cell Viability and Antiproliferative Activity

The antitumor activity of this compound has been extensively evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation and EGFR phosphorylation (pEGFR) are key metrics for assessing its potency.

| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |

| Ba/F3 | EGFR exon20ins (NPH) | pEGFR | 1.1 - 12 |

| Ba/F3 | EGFR exon20ins (ASV) | pEGFR | 1.1 - 12 |

| Ba/F3 | EGFR L858R/T790M | pEGFR | 1.1 - 12 |

| A431 | Wild-Type EGFR | pEGFR | 52 - 113 |

Table 1: In Vitro Activity of this compound in Various Cell Lines.[6]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[7]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][8]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[9]

This assay quantifies the level of phosphorylated EGFR in cells following treatment with an inhibitor.

-

Cell Seeding: Seed Ba/F3 cells at 50,000 cells/well and A431 cells at 20,000 cells/well in a 96-well plate with culture medium containing 1% FBS. Incubate overnight.[1]

-

Compound Treatment: Treat the cells with a series of concentrations of this compound for 4 hours.[1]

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Detection: Measure the pEGFR (Tyr1068) levels using a Meso Scale Discovery (MSD) SECTOR Imager. For A431 cells (wild-type EGFR), stimulate with 100 ng/mL of recombinant human EGF for 10 minutes before lysis.[6]

Preclinical In Vivo Studies

Xenograft Models

The in vivo efficacy of this compound has been demonstrated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

| Model Type | Cancer Type | EGFR Mutation | Treatment | Outcome |

| PDX (LU0387) | NSCLC | exon20ins (insNPH) | This compound | Significant tumor growth inhibition |

| PDX (LU3075) | NSCLC | exon20ins (772_DNP) | This compound | Significant tumor growth inhibition |

| CDX (A431) | Epidermoid Carcinoma | Wild-Type | This compound | Weak antitumor activity |

Table 2: In Vivo Efficacy of this compound in Xenograft Models.[10]

Experimental Protocols

-

Animal Model: Use immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice) aged 6-8 weeks.

-

Cell/Tissue Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 0.1 mL) or implant a small fragment of patient-derived tumor tissue into the flank of the mice.[11]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Prepare this compound in a suitable vehicle (e.g., 0.5% HPMC/0.1% Tween 80).[12] Administer the drug orally at the specified dose and schedule.[12]

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.[12]

-

Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of pEGFR and downstream signaling proteins via immunohistochemistry (IHC) or Western blot.[10]

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In Vitro Experimental Workflow

Caption: A typical workflow for an in vitro cell viability assay.

In Vivo Xenograft Study Workflow

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

The preclinical data for this compound strongly support its potent and selective antitumor activity against NSCLC with EGFR exon 20 insertion mutations, as well as other EGFR-driven cancers. The in vitro studies have established its mechanism of action and inhibitory potency, while the in vivo xenograft models have confirmed its efficacy in a more complex biological system. These findings have provided a solid foundation for the clinical development of this compound as a promising targeted therapy for this patient population with a high unmet medical need.

References

- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. broadpharm.com [broadpharm.com]

- 5. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Sunvozertinib: A Technical Overview for Researchers

Introduction: Sunvozertinib (also known as DZD9008) is an oral, irreversible, and selective tyrosine kinase inhibitor (TKI) developed to target epidermal growth factor receptor (EGFR) mutations, with a particular focus on non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (Exon20ins) mutations.[1][2][3] These mutations have historically been challenging to treat with conventional EGFR TKIs.[4][5] this compound was designed to selectively bind to the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity and inhibiting downstream signaling pathways crucial for tumor growth and survival.[5][6] This document provides a detailed technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various research models, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics (PK)

This compound has been evaluated in both preclinical and clinical settings to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[3] It exhibits desirable drug metabolism and pharmacokinetic properties as an oral agent.[3]

Preclinical Pharmacokinetics

In preclinical models, this compound demonstrated properties suitable for an oral drug.[3] Studies in animals, such as mice and rats, are standard for establishing initial PK parameters and informing human dose predictions.[7][8] While specific quantitative data from preclinical animal models is not detailed in the provided results, the good in vivo PK/PD relationship observed in xenograft models suggests adequate exposure to drive efficacy.[3]

Clinical Pharmacokinetics

Human pharmacokinetic data has been gathered from Phase I clinical trials (WU-KONG1 and WU-KONG2).[3] The key parameters are summarized below.

| Parameter | Value | Population/Conditions |

| Elimination Half-Life (t½) | ~50 hours (27% CV) | Human |

| Apparent Oral Clearance (CL/F) | 29 L/h (54% CV) | Human |

| Metabolism | Primarily by CYP3A | Human |

| Active Metabolite | DZ0753 (demethylated) | Represents ~10% of parent AUC |

| Excretion (following single oral radiolabeled dose) | Feces: 79% (7.3% unchanged) | Human |

| Urine: 10% (5.6% unchanged) | Human | |

| CV: Coefficient of Variation, AUC: Area Under the Curve | ||

| [Data sourced from references 5, 11] |

Drug Interactions:

-

CYP3A Inhibitors: Concomitant use of strong CYP3A inhibitors can increase this compound exposure. For instance, co-administration resulted in a 1.5-fold increase in AUC and a 1.3-fold increase in Cmax.[9]

-

CYP3A Inducers: Co-administration with CYP3A inducers may decrease this compound levels, potentially reducing its efficacy.[5]

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound has been characterized through in vitro enzymatic and cellular assays, as well as in vivo tumor models.[3]

Mechanism of Action & Signaling Pathway

This compound is an irreversible inhibitor that covalently binds to the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[2] This action blocks the autophosphorylation of EGFR, preventing the activation of downstream signaling cascades that are critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6][10] By selectively targeting mutant forms of EGFR over wild-type (WT), this compound aims to widen the therapeutic window and reduce toxicities associated with WT EGFR inhibition, such as rash and diarrhea.[6][11]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against a range of EGFR mutations, particularly Exon20ins, while showing weaker activity against wild-type EGFR.[3]

| Cell Line / Target | Mutation Type | pEGFR IC₅₀ (nmol/L) |

| Ba/F3 Engineered Cells | ||

| EGFR Exon20ins D770_N771insSVD | 6.3 | |

| EGFR Exon20ins V769_D770insASV | 8.8 | |

| EGFR Exon20ins H773_V774insNPH | 1.1 | |

| EGFR Del19 (Sensitizing) | 1.2 | |

| EGFR L858R (Sensitizing) | 4.8 | |

| EGFR L858R/T790M (Resistance) | 2.9 | |

| A431 (WT EGFR) | Wild-Type | 52 |

| IC₅₀: Half maximal inhibitory concentration. pEGFR: Phosphorylated EGFR. | ||

| [Data adapted from reference 9, 22] |

In Vivo Pharmacodynamics & Efficacy

The antitumor activity of this compound has been confirmed in various xenograft and patient-derived xenograft (PDX) models.[2][3][12]

In a PDX model (LU3075) with an EGFR Exon20ins mutation, this compound demonstrated a dose-dependent inhibition of phosphorylated EGFR (pEGFR) and its downstream effector, phosphorylated ERK (pERK).[3] At doses of 25 mg/kg and higher, the drug led to over 50% inhibition of pEGFR for approximately 24 hours and over 70% inhibition of pERK for at least 8 hours, indicating a strong and sustained PK/PD relationship.[3]

| Model Type | EGFR Mutation | Treatment | Tumor Growth Inhibition (TGI) / Outcome |

| PDX Model (LU0387) | Exon20ins (insNPH) | This compound (25 mg/kg, BID) | Significant tumor regression |

| PDX Model (LU3075) | Exon20ins (772_DNP) | This compound (50 mg/kg, QD) | Significant tumor regression |

| Xenograft (A431) | Wild-Type | This compound (50 mg/kg, QD) | Minimal tumor growth inhibition |

| PDX: Patient-Derived Xenograft, BID: Twice daily, QD: Once daily. | |||

| [Data adapted from reference 18, 22] |

Key Experimental Protocols

Reproducible and robust experimental design is critical for evaluating novel therapeutics. The following sections outline generalized methodologies for key in vitro and in vivo studies based on standard practices in the field.[13][14]

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

-

Objective: To determine the IC₅₀ value of this compound against various recombinant EGFR kinase domains (e.g., WT, Exon20ins).

-

Materials: Recombinant EGFR kinase domain, ATP, specific peptide substrate, kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA), this compound, detection reagents.[15]

-

Procedure: a. A kinase reaction is set up in a microplate containing the kinase, substrate, and assay buffer. b. this compound is added in a series of dilutions to different wells. A control group receives a vehicle. c. The reaction is initiated by adding a defined concentration of ATP. The plate is incubated at room temperature for a set time (e.g., 60 minutes).[15] d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured. This is often done using a luminescence-based system like the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then to a light signal.[15] e. Luminescence is read on a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Phospho-EGFR (pEGFR) Inhibition Assay

This assay measures the inhibition of EGFR autophosphorylation within a cellular context.

-

Objective: To determine the cellular IC₅₀ of this compound for inhibition of EGFR phosphorylation.

-

Cell Lines: NSCLC cell lines engineered to express specific EGFR mutations (e.g., Ba/F3 cells) or human cancer cell lines with endogenous mutations are used.[3]

-

Procedure: a. Cells are seeded in multi-well plates and cultured until they adhere. b. Cells are treated with serially diluted this compound for a defined period (e.g., 4 hours).[12] c. For cell lines requiring ligand stimulation (like those with WT EGFR), a recombinant human EGF is added for a short period (e.g., 10 minutes) before cell lysis.[12] d. Cells are lysed, and the protein concentration is determined. e. The levels of pEGFR (e.g., at Tyr1068) and total EGFR are quantified using methods like ELISA, Meso Scale Discovery (MSD), or Western blotting.[12]

-

Data Analysis: The pEGFR signal is normalized to the total EGFR or a housekeeping protein. The percentage of inhibition is calculated relative to vehicle-treated cells, and the IC₅₀ is determined.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of this compound in an animal model.

-

Objective: To assess the in vivo efficacy of this compound by measuring tumor growth inhibition in mice bearing human tumors.

-

Animal Model: Immunocompromised mice (e.g., 6-8 week old female athymic nude mice) are used.[13]

-

Tumor Implantation: a. Human cancer cells (e.g., 5 x 10⁶ cells) harboring relevant EGFR mutations are harvested during their logarithmic growth phase.[13] b. Cells are resuspended in a mixture of sterile PBS and Matrigel® and injected subcutaneously into the flank of each mouse.[13]

-

Treatment and Monitoring: a. When tumors reach a predetermined average volume (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[13] b. this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a specified dosing regimen (e.g., once daily).[13] c. Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).[13] d. Animal body weight is monitored as an indicator of systemic toxicity.[13]

-

Endpoint Analysis: a. The study concludes after a set period (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.[14] b. Tumors are excised, weighed, and can be processed for pharmacodynamic analysis (e.g., Western blot or IHC for pEGFR and pERK).[3][14]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine significance.

References

- 1. This compound: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. dovepress.com [dovepress.com]

- 8. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. oncodaily.com [oncodaily.com]

- 11. This compound | C29H35ClFN7O3 | CID 139377809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. promega.com [promega.com]

Sunvozertinib: A Deep Dive into Target Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Sunvozertinib (DZD9008) is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that has emerged as a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the target selectivity and off-target effects of this compound, with a focus on data from kinase assays, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Kinase Selectivity Profile

This compound was designed to selectively target EGFR exon20ins mutations while sparing wild-type EGFR, a key factor in minimizing dose-limiting toxicities commonly associated with other EGFR TKIs.[3][7] Its selectivity has been evaluated through extensive in vitro kinase assays against a broad panel of human kinases.

Biochemical Kinase Inhibition

The inhibitory activity of this compound has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50) against various EGFR mutations and off-target kinases. These assays are crucial for understanding the drug's potency and selectivity at a molecular level.

Table 1: this compound IC50 Values for EGFR Mutations

| Kinase | IC50 (nmol/L) | Assay Condition |

| EGFRexon20ins NPG | 2.1 | With preincubation |

| Wild-type EGFR | 2.4 | With preincubation |

| EGFR T790M | ~10-fold more potent than wild-type EGFR | Cellular Assay |

Data sourced from Cancer Discovery (2022).[2]

Table 2: Off-Target Kinase Inhibition by this compound

| Kinase | % Inhibition at 1 µmol/L | IC50 (nmol/L) |

| EGFR | >50% | Determined |

| HER2 | >50% | Determined |

| HER4 | >50% | Determined |

| Other 12 kinases | >50% | Determined |

In a screening of 117 recombinant human kinases, this compound at a concentration of 1 µmol/L inhibited 15 kinases by more than 50%. Dose-response curves were then established for these kinases to determine their IC50 values.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's kinase selectivity.

In Vitro Kinase Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a panel of recombinant human kinases.

Materials:

-

Recombinant human kinases

-

This compound (DZD9008)

-

ATP (Adenosine triphosphate)

-

Substrate peptide specific to each kinase

-

Assay buffer

-

Detection reagents

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the appropriate solvent (e.g., DMSO).

-

Reaction Setup: The kinase, substrate peptide, and this compound are incubated together in the assay buffer. In some assays, a preincubation step of the compound with the kinase is performed before the addition of ATP.[2]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include:

-

Radiometric Assays: Utilize radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[8]

-

Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

-

Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity (e.g., Kinase-Glo® assay).[9]

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-EGFR (pEGFR) Assay

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of EGFR within a cellular context, providing a more biologically relevant assessment of target engagement.

Objective: To determine the IC50 of this compound for the inhibition of EGFR phosphorylation in cell lines expressing different EGFR mutations.

Materials:

-

Cell lines engineered to express specific EGFR mutations (e.g., Ba/F3 cells) or naturally harboring them (e.g., A431 for wild-type EGFR).[10]

-

This compound

-

Cell culture medium and supplements

-

Recombinant human EGF (for wild-type EGFR stimulation)[10]

-

Lysis buffer

-

Antibodies specific for total EGFR and phosphorylated EGFR (pEGFR), typically targeting a specific tyrosine residue like Tyr1068.[10]

-

Detection system (e.g., MSD SECTOR Imager).[10]

Procedure:

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a series of concentrations of this compound for a specified duration (e.g., 4 hours).[10]

-

Stimulation (for wild-type EGFR): For cell lines with wild-type EGFR, cells are stimulated with recombinant human EGF for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.[10]

-

Cell Lysis: The cells are washed and then lysed to release cellular proteins.

-

Detection of pEGFR: The levels of pEGFR and total EGFR in the cell lysates are measured using a detection method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay platform.

-

Data Analysis: The ratio of pEGFR to total EGFR is calculated for each this compound concentration. The IC50 value is then determined from the dose-response curve, representing the concentration of this compound required to inhibit EGFR phosphorylation by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: A typical preclinical to clinical development workflow for a targeted therapy like this compound.

Conclusion

This compound demonstrates a high degree of selectivity for EGFR exon 20 insertion mutations with weak activity against wild-type EGFR, which translates to a favorable safety profile in clinical settings.[1] The rigorous preclinical evaluation, encompassing both biochemical and cellular assays, has provided a solid foundation for its clinical development and has established its mechanism of action. The data presented in this guide underscore the rational design and targeted nature of this compound as a valuable therapeutic option for a specific subset of NSCLC patients.

References

- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound in EGFR exon 20 insertion-mutated non-small cell lung cancer: expanding targeted therapy beyond standard EGFR inhibitors: a correspondence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 10. researchgate.net [researchgate.net]

Structural Basis for Sunvozertinib's Selective Binding to EGFR Exon 20 Insertion Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunvozertinib (DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (Exon20ins) mutations.[1][2][3] These mutations have historically conferred resistance to earlier generations of EGFR TKIs due to steric hindrance within the ATP-binding pocket.[4] This technical guide elucidates the structural and molecular underpinnings of this compound's selective and potent inhibition of EGFR Exon20ins mutants, providing an in-depth resource for researchers in oncology and drug development.

The Challenge of EGFR Exon 20 Insertions

EGFR Exon20ins are a heterogeneous group of mutations characterized by the insertion of one or more amino acids in the loop following the C-helix of the EGFR kinase domain.[5][6] These insertions induce a conformational change that maintains the kinase in an active state but also sterically hinders the binding of conventional EGFR inhibitors like gefitinib and erlotinib.[4] The unaltered ATP-binding pocket in the presence of these insertions necessitates the development of inhibitors with novel structural features to achieve potent and selective targeting.[7]

Structural Basis of this compound's Selective Inhibition

While a co-crystal structure of this compound with an EGFR Exon20ins mutant has not been publicly deposited in the Protein Data Bank (PDB), molecular modeling based on existing EGFR structures provides significant insights into its binding mechanism.[8] A key publication by Wang et al. in Cancer Discovery (2022) outlines the rational design and structure-activity relationship (SAR) of this compound, starting from the scaffold of osimertinib.[1][2]

The selective binding of this compound to EGFR Exon20ins mutants is attributed to a combination of factors:

-

Flexible Linker: this compound was designed with a more flexible anilinophenyl moiety at the C-4 position of the pyrimidine core, replacing the more rigid methylindole group of osimertinib.[1] This increased flexibility allows the molecule to adapt to the altered conformation of the ATP-binding pocket induced by the exon 20 insertion.

-

Irreversible Covalent Bonding: this compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the EGFR kinase domain.[1] This covalent interaction provides a strong and sustained inhibition of the kinase activity.

-

Key Molecular Interactions: Modeling of this compound docked into the ATP-binding pocket of an EGFR Exon20ins mutant (D770_NPG) reveals several critical interactions[8]:

-

Hinge Binding: The aminopyrimidine core forms bidentate hydrogen bonds with the hinge region residue Met796.

-

Hydrophobic Interactions: The molecule occupies the hydrophobic pocket within the kinase domain.

-

Solvent Channel Interaction: The dimethylaminopyrrolidine group extends into the solvent channel, forming polar interactions.

-

This combination of a flexible structure and a covalent binding mechanism allows this compound to overcome the steric hindrance posed by the inserted amino acids in exon 20, leading to its potent and selective inhibition.

Logical Relationship of this compound's Design and Binding

Caption: Rational design of this compound leading to potent and selective inhibition.

Quantitative Data

The preclinical evaluation of this compound has generated substantial quantitative data demonstrating its potency and selectivity against various EGFR Exon20ins mutations.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | EGFR Mutation | pEGFR IC50 (nmol/L) | Proliferation GI50 (nmol/L) | Reference |

| Ba/F3-A767_V769insASV | Exon 20 Insertion | 6 | 6 | [1] |

| Ba/F3-S768_D770insSVA | Exon 20 Insertion | 9 | 11 | [1] |

| Ba/F3-D770_N771insNPG | Exon 20 Insertion | 40 | 88 | [1] |

| Ba/F3-H773_V774insNPH | Exon 20 Insertion | 13 | 12 | [1] |

| Ba/F3-V774_C775insHV | Exon 20 Insertion | 10 | 13 | [1] |

| A431 | Wild-Type EGFR | 52 | 113 | [1] |

| H1975 | L858R/T790M | 1.1 | Not Reported | [1] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical characterization of this compound, adapted from established methodologies for evaluating EGFR inhibitors.

EGFR Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR protein.

Workflow:

Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.

Detailed Method:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., with DMSO).

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary components.

-

Prepare solutions of recombinant EGFR Exon20ins protein, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)).

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 384-well plate, add a small volume of each this compound dilution.

-

Add the EGFR Exon20ins protein solution to each well.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of ATP and the substrate.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

-

Signal Detection:

-

Stop the reaction and measure the kinase activity using a detection kit such as ADP-Glo™ (Promega) or HTRF® (Cisbio), which quantifies the amount of ADP produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Phospho-EGFR Assay

This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Detailed Method:

-

Cell Culture and Seeding:

-

Culture Ba/F3 cells engineered to express specific EGFR Exon20ins mutations or A431 cells (wild-type EGFR) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 4 hours).

-

-

EGFR Stimulation (for wild-type):

-

For cells expressing wild-type EGFR (e.g., A431), stimulate with recombinant human EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) before cell lysis.[9]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the total protein concentration in each lysate.

-

-

pEGFR Detection:

-

Measure the levels of phosphorylated EGFR (pEGFR) at a specific tyrosine residue (e.g., Tyr1068) using an MSD (Meso Scale Discovery) SECTOR Imager or a similar immunoassay platform.

-

-

Data Analysis:

-

Normalize the pEGFR signal to the total protein concentration.

-

Calculate the percentage of pEGFR inhibition relative to a DMSO-treated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Detailed Method:

-

Cell Seeding:

-

Seed Ba/F3 cells expressing EGFR Exon20ins mutations or other relevant cell lines in 96-well plates.

-

-

Compound Treatment:

-

Treat the cells with a range of this compound concentrations.

-

-

Incubation:

-

Incubate the plates for 72 hours to allow for effects on cell proliferation.

-

-

Viability Measurement:

-

Measure cell viability using a colorimetric assay like MTS or a luminescence-based assay like CellTiter-Glo® (Promega).[3]

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration.

-

Determine the GI50 (half-maximal growth inhibition) value by plotting the percentage of inhibition against the drug concentration.

-

EGFR Signaling Pathway and this compound's Point of Intervention

EGFR activation by ligand binding or activating mutations triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][8][10] These pathways are crucial for cell proliferation, survival, and differentiation. EGFR exon 20 insertion mutations lead to constitutive activation of these downstream pathways.

This compound, by binding to the ATP pocket of the EGFR kinase domain, directly inhibits the autophosphorylation of the receptor, thereby blocking the initiation of these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a significant advancement in the treatment of NSCLC with historically difficult-to-treat EGFR exon 20 insertion mutations. Its rational design, incorporating a flexible chemical scaffold and an irreversible binding mechanism, allows it to effectively overcome the structural challenges posed by these mutations. The potent and selective inhibition of EGFR Exon20ins mutants by this compound, supported by robust preclinical data, provides a clear molecular basis for its clinical efficacy. This technical guide offers a comprehensive overview of the structural underpinnings of this compound's activity, intended to aid researchers and clinicians in understanding its mechanism of action and to facilitate further research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]

- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

Molecular Modeling of Sunvozertinib's Interaction with EGFR Mutations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between Sunvozertinib (DZD9008) and various Epidermal Growth Factor Receptor (EGFR) mutations, with a particular focus on the molecular modeling approaches that have elucidated its mechanism of action. This compound is a potent, irreversible, and selective EGFR tyrosine kinase inhibitor (TKI) designed to target EGFR exon 20 insertion (exon20ins) mutations, which are historically resistant to other TKIs.[1][2]

Quantitative Analysis of this compound's Potency

This compound has demonstrated significant inhibitory activity against a range of EGFR mutations, particularly exon20ins, while maintaining selectivity over wild-type (WT) EGFR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various EGFR mutations from preclinical studies.

| EGFR Mutation Type | Cell Line/Clone | IC50 (nmol/L) | Reference |

| EGFR exon20ins | Ba/F3 clones with various exon20ins | 6 - 40 | [3] |

| EGFR sensitizing mutations | PC-9 (exon 19 deletion) | 1.1 - 12 | [3] |

| EGFR resistance mutations | H1975 (L858R/T790M) | 1.1 - 12 | [3] |

| Wild-Type EGFR | A431 | 52 - 113 | [3] |

Molecular Interaction of this compound with EGFR

This compound was rationally designed as a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[4] This covalent interaction is crucial for its high potency and prolonged duration of action. Molecular modeling studies, based on crystal structures such as PDB code 4LRM, have revealed key interactions:

-

Covalent Bond Formation: The acrylamide group of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797.

-

Hinge Region Interaction: The aminopyrimidine core of the molecule forms hydrogen bonds with the hinge region of the kinase domain, a common feature of many EGFR inhibitors.

-

Hydrophobic Interactions: The molecule's structure allows for favorable hydrophobic interactions within the ATP-binding pocket, contributing to its binding affinity.

The emergence of acquired resistance through mutations like C797S can prevent the covalent binding of irreversible inhibitors like this compound, highlighting the importance of this interaction.[4]

Experimental Protocols for Molecular Modeling

While specific, detailed protocols for the molecular modeling of this compound are proprietary, the following outlines a generalized methodology for covalent docking and molecular dynamics simulations, based on standard practices in computational drug design.

Molecular Docking of Covalent Inhibitors

Molecular docking is employed to predict the binding pose of a ligand within the active site of a protein. For covalent inhibitors like this compound, this process requires special considerations.

a. System Preparation:

-

Protein Structure: Start with a high-resolution crystal structure of the target protein (e.g., EGFR kinase domain, PDB: 4LRM). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

-

Ligand Structure: Generate a 3D conformation of the ligand (this compound).

b. Covalent Docking Workflow:

-

Non-covalent Docking: Initially, perform a standard non-covalent docking of the ligand into the active site to identify favorable binding poses where the reactive moiety of the ligand is in proximity to the target residue (Cys797).

-

Covalent Bond Definition: Define the covalent bond to be formed between the specific atom on the ligand (the acrylamide warhead) and the atom on the protein (the sulfur atom of Cys797).

-

Pose Refinement: Refine the geometry of the covalently bound complex, optimizing the bond lengths, angles, and dihedrals around the newly formed bond.

-

Scoring: Score the final poses using a scoring function that accounts for both the non-covalent interactions and the formation of the covalent bond.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding and the nature of the interactions.

a. System Setup:

-

Initial Coordinates: Use the best-ranked pose from the covalent docking as the starting structure for the MD simulation.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.

-

Ionization: Add counter-ions to neutralize the system.

b. Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the complex.

-

Production Run: Run the simulation for a significant period (e.g., 100-200 ns) to sample the conformational space of the complex.

c. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Examine the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the protein and the ligand throughout the simulation.

Visualizations

EGFR Signaling Pathway and this compound Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Generalized Molecular Modeling Workflow for a Covalent Inhibitor

Caption: A typical workflow for the molecular modeling of a covalent inhibitor.

References

Decoding Resistance: A Technical Guide to Sunvozertinib in EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunvozertinib (DZD9008) is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations.[1][2][3] These mutations have historically conferred resistance to earlier generations of EGFR TKIs. However, as with other targeted therapies, resistance to this compound can emerge through both primary and acquired mechanisms. This technical guide provides an in-depth analysis of these resistance pathways, supported by preclinical and clinical data. It further outlines key experimental methodologies for investigating these mechanisms and presents quantitative data to inform future research and drug development strategies.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable small molecule designed to selectively target a range of EGFR mutations, with a particular focus on exon 20 insertions, while sparing wild-type (WT) EGFR.[1][3][4] The primary mechanism of action of this compound involves the irreversible covalent binding to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[5] This action effectively blocks EGFR autophosphorylation and downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[6]

The following diagram illustrates the mechanism of action of this compound in inhibiting EGFR signaling.

Caption: this compound's mechanism of action in blocking EGFR signaling.

Primary Resistance Mechanisms

Primary resistance to this compound refers to the intrinsic lack of response in treatment-naïve patients. The primary known mechanism is the inherent heterogeneity of EGFR exon 20 insertion mutations.

Heterogeneity of EGFR Exon 20 Insertion Mutations

While this compound is effective against a broad range of exon20ins mutations, preclinical and clinical data suggest that the specific location and type of insertion can influence its efficacy. Certain rare subtypes may exhibit reduced sensitivity. For instance, a case report documented a patient with an advanced NSCLC harboring an EGFR exon 20 insertion P772_H773insGNP who demonstrated resistance to this compound.[2] This highlights the importance of detailed molecular profiling to predict treatment response.

Acquired Resistance Mechanisms

Acquired resistance develops in patients who initially respond to this compound but subsequently experience disease progression. These mechanisms can be broadly categorized as on-target (alterations in the EGFR gene) and off-target (activation of bypass signaling pathways).

On-Target Resistance: The EGFR C797S Mutation

The most well-documented mechanism of acquired resistance to this compound is the emergence of a secondary mutation at codon 797 of the EGFR gene, leading to a substitution of cysteine with serine (C797S).[7][8] As this compound forms a covalent bond with the cysteine at this position, the C797S mutation prevents this irreversible binding, thereby rendering the drug ineffective.[5] Preclinical models have confirmed that the presence of the C797S mutation in cis with an EGFR exon 20 insertion confers resistance to this compound.[9]

Off-Target Resistance: Bypass Signaling Pathways

The activation of alternative signaling pathways can bypass the EGFR blockade imposed by this compound, leading to renewed tumor growth. While specific bypass pathways mediating this compound resistance are still under active investigation, evidence from resistance to other EGFR TKIs suggests potential mechanisms:

-

MET Amplification: Amplification of the MET proto-oncogene is a known resistance mechanism to other EGFR TKIs and may play a role in this compound resistance.[10][11][12][13] Clinical trials are underway to evaluate the combination of this compound with MET inhibitors in patients who have developed resistance.[14]

-

Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs, such as HER2 or AXL, can also mediate resistance by activating downstream signaling independently of EGFR.[3][15]

-

Downstream Pathway Alterations: Mutations or amplifications in components of the downstream RAS-RAF-MEK-ERK or PI3K-AKT-mTOR pathways can lead to constitutive activation, rendering the inhibition of EGFR ineffective.[15]

A preclinical study has suggested that the combination of a JAK1 inhibitor with chemotherapy could be a potential strategy to overcome this compound resistance, hinting at the possible involvement of the JAK-STAT pathway in certain resistance contexts.[16]

The following diagram illustrates the logical flow of investigating this compound resistance.

Caption: Workflow for investigating this compound resistance mechanisms.

Data Presentation

Table 1: Preclinical Activity of this compound in EGFR-Mutant Cell Lines

| Cell Line | EGFR Mutation | pEGFR IC50 (nmol/L) |

| NCI-H1975 | L858R/T790M | 1.1 |

| BaF3 | Exon19del/T790M | 12 |

| BaF3 | D770_N771insSVD | 7.9 |

| BaF3 | V769_D770insASV | 8.8 |

| A431 | WT | >1000 |

Source: Adapted from Cancer Discovery, 2022.[1][6]

Table 2: Clinical Efficacy of this compound in Patients with EGFR Exon20ins NSCLC (WU-KONG Trials)

| Trial Cohort | Number of Patients | Confirmed Objective Response Rate (cORR) | Median Progression-Free Survival (mPFS) |

| WU-KONG6 (pre-treated) | 97 | 61% | 9.7 months |

| WU-KONG1B (200mg, pre-treated) | 85 | 45.9% | Not Reported |

| WU-KONG1B (300mg, pre-treated) | 107 | 45.8% | Not Reported |

| WU-KONG1A & 15 (1st line, 300mg) | N/A | 79% | 12 months |

Source: Adapted from Lancet Respiratory Medicine, 2024 and Journal of Clinical Oncology, 2025.[17]

Experimental Protocols

Generation of this compound-Resistant Cell Lines

Objective: To generate cell line models of acquired resistance to this compound for in vitro studies.

Protocol:

-

Cell Line Selection: Choose an EGFR exon20ins-mutant NSCLC cell line that is sensitive to this compound (e.g., Ba/F3 engineered to express a specific exon 20 insertion).

-

Initial Drug Exposure: Culture the cells in the presence of this compound at a concentration equal to the IC50 value.

-

Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume growth at each new concentration before proceeding to the next.

-

Establishment of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution.

-

Validation of Resistance: Confirm the resistant phenotype of the selected clones by performing cell viability assays (e.g., MTT or CTG) and comparing the IC50 of this compound in the resistant clones to the parental cell line.

-

Mechanism Interrogation: Characterize the molecular mechanisms of resistance in the established cell lines using techniques such as next-generation sequencing (to identify secondary EGFR mutations) and Western blotting (to assess bypass signaling pathway activation).

Western Blotting for EGFR Signaling Pathway Analysis

Objective: To assess the activation status of the EGFR signaling pathway in response to this compound treatment and in resistant cell lines.

Protocol:

-

Cell Lysis: Treat parental and this compound-resistant cells with or without the drug for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), and downstream signaling proteins such as total and phosphorylated AKT and ERK, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the efficacy of this compound and investigate resistance mechanisms in a more clinically relevant in vivo model.

Protocol:

-

Tumor Implantation: Surgically obtain fresh tumor tissue from an NSCLC patient with an EGFR exon20ins mutation and implant it subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG).

-

Tumor Growth and Passaging: Monitor tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), harvest and passage them into new recipient mice.

-

Treatment Studies: Once the PDX model is established and tumors reach a suitable size for treatment studies (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at a clinically relevant dose.

-

Efficacy Assessment: Monitor tumor volume and body weight of the mice regularly. At the end of the study, harvest the tumors for further analysis.

-

Pharmacodynamic and Resistance Analysis: Analyze the harvested tumors by immunohistochemistry (IHC) or Western blotting to assess target engagement and signaling pathway modulation. For resistance studies, continue treating the mice until tumors start to regrow. Harvest the resistant tumors and analyze them by NGS to identify resistance mutations.

The following diagram depicts the workflow for developing and utilizing a PDX model to study this compound resistance.

References

- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. publires.unicatt.it [publires.unicatt.it]

- 4. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. De novo MET amplification promotes intrinsic resistance to first-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MET amplification results in heterogeneous responses to osimertinib in EGFR-mutant lung cancer treated with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities [mdpi.com]

- 13. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. Dizal Reveals New Findings from Biomarker Analysis, Highlighting this compound as an Effective Treatment for Non-small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations [prnewswire.com]

- 16. This compound: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancernetwork.com [cancernetwork.com]

Sunvozertinib's Modulation of Cellular Pathways in NSCLC: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunvozertinib (DZD9008) is a potent, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR exon 20 insertion (Exon20ins) mutations. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound in NSCLC cell lines. It summarizes key quantitative data on its inhibitory effects, details common experimental protocols for its evaluation, and visualizes the affected signaling cascades.

Introduction

EGFR is a critical receptor tyrosine kinase that, when mutated, can become a potent oncogenic driver in NSCLC. While several generations of EGFR TKIs have been developed, tumors with Exon20ins mutations have historically been challenging to treat. This compound was specifically designed to target these and other EGFR mutations with high selectivity over wild-type (WT) EGFR, thereby offering a promising therapeutic window.[1][2] Its mechanism of action centers on the irreversible blockade of the EGFR kinase domain, leading to the downregulation of key downstream signaling pathways responsible for tumor cell proliferation and survival.[1]

Mechanism of Action and Core Signaling Pathways

This compound covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to its irreversible inhibition.[1] This targeted inhibition blocks the autophosphorylation of EGFR upon ligand binding, thereby preventing the activation of downstream signaling cascades. The two primary pathways affected are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade plays a central role in regulating cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.

By inhibiting these pathways, this compound effectively halts uncontrolled cell division and promotes apoptosis in EGFR-mutant NSCLC cells.

Quantitative Analysis of this compound Activity

Preclinical studies have quantified the potent and selective activity of this compound in various cellular models. The following tables summarize key inhibitory concentration (IC50) and growth inhibition (GI50) values.

| Cell Line Model | EGFR Mutation Status | pEGFR IC50 (nmol/L) | Reference |

| Engineered Ba/F3 Cells | 14 different Exon20ins subtypes | 6 - 40 | [3] |

| Engineered Ba/F3 Cells | Sensitizing/Resistance Mutations | 1.1 - 12 | [3] |

| Engineered Ba/F3 Cells | Wild-Type EGFR | 52 | [3] |

| Cell Line Model | EGFR Mutation Status | GI50 (nmol/L) | Reference |

| Engineered Ba/F3 Cells | Exon20ins subtypes | 6 - 88 | [3] |

| Engineered Ba/F3 Cells | Wild-Type EGFR | 113 | [3] |

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to characterize the cellular effects of this compound.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as a measure of viability.

Materials:

-

NSCLC cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][6]

-

96-well flat-bottom plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][6]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizing the Modulated Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Conclusion

This compound is a highly potent and selective EGFR TKI that effectively inhibits the proliferation of NSCLC cells harboring EGFR Exon20ins and other mutations. Its mechanism of action, centered on the irreversible inhibition of EGFR and the subsequent blockade of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, has been well-characterized through preclinical studies. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop next-generation targeted therapies for NSCLC. Further studies in a broader range of established NSCLC cell lines will be beneficial to expand the quantitative understanding of its cellular effects.

References

- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT (Assay protocol [protocols.io]

Sunvozertinib: A Technical Overview of Early Clinical Trial Data and Biomarker Analysis for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunvozertinib (also known as DZD9008) is an oral, potent, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations.[1][2][3] These mutations represent a distinct and challenging subset of EGFR-mutated NSCLC, historically associated with poor prognosis and resistance to earlier generations of EGFR TKIs.[3][4][5] This technical guide provides an in-depth summary of early clinical trial data, biomarker analysis methodologies, and the underlying mechanism of action for this compound.

Mechanism of Action

This compound functions as an irreversible inhibitor that selectively binds to the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity.[1][6] This inhibition prevents the autophosphorylation of the receptor and disrupts the subsequent activation of downstream oncogenic signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[1][6] Its design confers selectivity for mutant EGFR, including exon20ins, while demonstrating weaker activity against wild-type (WT) EGFR, which is intended to improve its safety profile.[7][8]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biomarker.onclive.com [biomarker.onclive.com]

- 5. lung.org [lung.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacytimes.com [pharmacytimes.com]

Methodological & Application

Protocol for dissolving and preparing Sunvozertinib for in vitro assays.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunvozertinib (also known as DZD9008) is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) mutations, particularly exon 20 insertion (Exon20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action involves the irreversible inhibition of the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][4] Accurate and reproducible in vitro studies are fundamental to understanding its therapeutic potential and mechanism of resistance. This document provides a detailed protocol for the dissolution and preparation of this compound for use in various in vitro assays.

Quantitative Data Summary

Proper preparation of this compound solutions is critical for obtaining reliable and consistent experimental results. The following table summarizes the solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Molar Equivalent (approx.) | Notes |

| DMSO | 50 mg/mL[5] | 85.6 mM | Recommended for preparing high-concentration stock solutions. Sonication may be required.[6] |

| 55 mg/mL[6] | 94.17 mM | ||

| Ethanol | 6 mg/mL[5] | 10.27 mM | Can be used as an alternative solvent. |

| Water | Insoluble[5] | - | This compound is practically insoluble in aqueous solutions. |

Storage and Stability:

-

Solid Powder: Store at -20°C for up to 3 years.[6]

-

Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials with secure caps

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.84 mg of this compound (Molecular Weight: 584.09 g/mol ).

-

Dissolution: Transfer the weighed powder into a sterile vial. Add the calculated volume of anhydrous, sterile DMSO. For the example above, add 1 mL of DMSO.

-

Mixing: Securely cap the vial and vortex thoroughly for several minutes. If the powder does not fully dissolve, brief sonication or gentle warming in a 37°C water bath can be applied.

-

Verification: Visually inspect the solution to ensure it is clear and free of any undissolved particulates.

-

Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations for use in cell culture experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.1%.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS) or complete cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Intermediate Dilution (Recommended): To avoid precipitation of the compound upon direct addition to the aqueous culture medium, perform one or more serial dilutions in sterile PBS or cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

-

Final Dilution: Further dilute the intermediate solution into the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the nanomolar range).[7][8] For instance, to make a 100 nM final concentration in 1 mL of medium, add 0.1 µL of the 1 mM intermediate solution.

-

Mixing and Application: Gently mix the final working solution and immediately add it to the cells in culture. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow

Caption: Workflow for preparing this compound solutions.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. (S)-Sunvozertinib | HER | EGFR | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for In Vitro Evaluation of Sunvozertinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunvozertinib (DZD9008) is a potent, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations.[1] These mutations represent a challenging therapeutic target as they are historically associated with resistance to conventional EGFR TKIs.[2][3][4] This document provides detailed protocols for the in vitro evaluation of this compound in NSCLC cell lines, focusing on cell culture techniques, cell viability assays, apoptosis analysis, and western blotting for target engagement.

The provided methodologies are designed to enable researchers to assess the efficacy and mechanism of action of this compound in a laboratory setting. The protocols include the use of both engineered Ba/F3 cell lines expressing specific EGFR exon20ins mutations, as described in preclinical studies of this compound, and a human NSCLC cell line for broader experimental applications.

Data Presentation

Table 1: In Vitro Activity of this compound in Engineered Ba/F3 Cell Lines

| Cell Line (EGFR Mutation) | pEGFR (Tyr1068) IC50 (nmol/L) | Cell Proliferation GI50 (nmol/L) |

| Ba/F3 (EGFR exon20ins insASV) | 6 - 40 | 6 - 88 |

| Ba/F3 (EGFR exon20ins insSVD) | 6 - 40 | 6 - 88 |

| Ba/F3 (EGFR exon20ins insNPH) | 6 - 40 | 6 - 88 |

| Ba/F3 (Wild-Type EGFR) | 52 | 113 |

Data summarized from preclinical studies of this compound.[1]

Table 2: Recommended Antibody Information for Western Blotting

| Target Protein | Host Species | Application | Recommended Dilution | Supplier (Example) | Catalog Number (Example) |

| Phospho-EGFR (Tyr1068) | Rabbit | Western Blot | 1:1000 | Cell Signaling Technology | #2234 |

| Total EGFR | Rabbit | Western Blot | 1:1000 | Abcam | ab52894 |

| β-Actin (Loading Control) | Mouse | Western Blot | 1:5000 | Santa Cruz Biotechnology | sc-47778 |

Experimental Protocols

Protocol 1: Cell Culture

The interleukin-3 (IL-3)-dependent murine pro-B cell line, Ba/F3, is a common model for studying kinase inhibitors, as they can be engineered to express specific mutant kinases, rendering their growth dependent on the activity of that kinase.

Materials:

-

Ba/F3 cells expressing EGFR exon20ins (e.g., insASV, insSVD, insNPH)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Recombinant murine IL-3 (for parental Ba/F3 cells)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

T-75 culture flasks

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. For parental Ba/F3 cells, also add 10 ng/mL of murine IL-3. For engineered Ba/F3 cells expressing EGFR exon20ins, IL-3 is not required as their growth is dependent on the expressed mutant EGFR.

-

Thawing Frozen Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-